molecular formula C23H20N2O4 B423360 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE

5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE

Cat. No.: B423360
M. Wt: 388.4g/mol
InChI Key: AUDDJRGUZGYDOA-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a phenylcarbonyl hydrazinylidene moiety, and a methylbenzoate group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves the reaction of 2-methoxy-5-formylphenyl 4-methylbenzoate with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylcarbonyl hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The phenylcarbonyl hydrazinylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(methoxycarbonyl)phenylboronic acid
  • 2-methoxy-5-(1-propenyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4g/mol

IUPAC Name

[5-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20N2O4/c1-16-8-11-19(12-9-16)23(27)29-21-14-17(10-13-20(21)28-2)15-24-25-22(26)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

AUDDJRGUZGYDOA-BUVRLJJBSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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